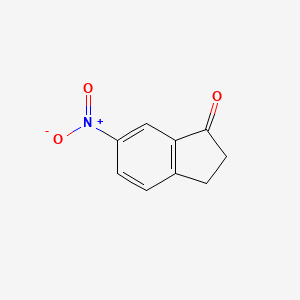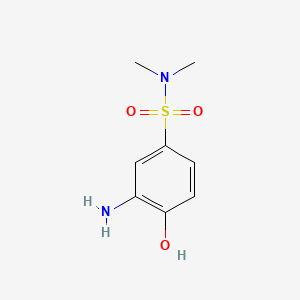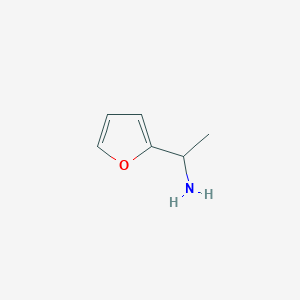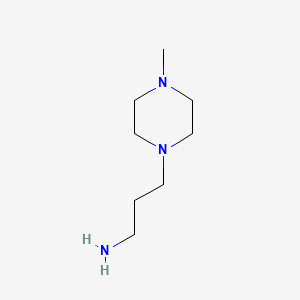
1-(3-氨丙基)-4-甲基哌嗪
概述
描述
1-(3-Aminopropyl)-4-methylpiperazine, also known as 1-Methylpiperazine, is an organic compound with the molecular formula C6H14N2. It is a colorless, hygroscopic liquid that is miscible with water and most organic solvents. It is used in a variety of applications, including as a solvent, as a corrosion inhibitor, as a chelating agent, and as a reagent in organic synthesis. It is also used in the synthesis of pharmaceuticals and other organic compounds.
科学研究应用
治疗剂开发
该化合物在治疗各种疾病方面显示出潜力,包括神经胶质瘤、神经退行性疾病和癌症 。它可以通过胞吞作用被细胞吸收的能力使其成为靶向药物递送系统的有希望的候选者。
pH 敏感聚合物的合成
1-(3-氨丙基)-4-甲基哌嗪:用于合成pH 敏感聚天冬酰胺衍生物。这些衍生物在创造对 pH 变化做出反应的聚合物方面具有重要意义,这些聚合物可应用于药物递送,以在身体的特定区域释放药物 。
两亲性聚合物的制备
该化合物用于制备pH 敏感的两亲性聚合物,具有不同程度的十八胺 (C18) 取代。这些聚合物可用于创建自组装材料,这些材料可以形成用于药物递送的胶束或囊泡 。
有机合成中间体
作为有机合成的中间体,1-(3-氨丙基)-4-甲基哌嗪对于生产各种化学品至关重要。它用于通过与呋喃-2-羰基氯反应制备呋喃-2-甲酸 [3-(4-甲基哌嗪-1-基)-丙基]-酰胺,该酰胺在制药方面有进一步的应用 。
抗菌活性
某些含有氮丙啶的分子可以从1-(3-氨丙基)-4-甲基哌嗪合成,这些分子表现出抗菌活性。这为开发新的抗生素和抗菌剂开辟了可能性。
材料科学
1-(3-氨丙基)-4-甲基哌嗪中的胺基使其能够与各种材料结合,使其在材料科学领域中具有价值,可用于创建具有增强性能的新化合物。
药物测试
该化合物也用作药物测试中的高质量参考标准,以确保药物开发和质量控制过程中的准确结果 。
农药和染料制造
1-(3-氨丙基)-4-甲基哌嗪的多功能性扩展到其作为农药和染料合成中的原材料和中间体的用途,有助于生产用于各种应用的杀虫剂、除草剂和着色剂 。
作用机制
- The primary targets of this compound include serine/threonine kinases. Specifically, it acts as a master kinase, phosphorylating and activating a subgroup of the AGC family of protein kinases, including protein kinase B (PKB/AKT1, PKB/AKT2, PKB…) .
- In animal models, a single intravenous dose of the compound significantly reduces blood loss induced by anticoagulants, both when administered before and after bleeding injuries .
Target of Action
Mode of Action
- interacts with its targets through charge-charge interactions. It binds noncovalently to unfractionated heparin, low-molecular-weight heparin, and direct oral anticoagulants (DOACs). This binding is similar to that observed with DOACs.
安全和危害
未来方向
生化分析
Biochemical Properties
1-(3-Aminopropyl)-4-methylpiperazine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. It interacts with enzymes such as polyamine oxidases, which are involved in the catabolism of polyamines . These interactions often result in the production of hydrogen peroxide and other reactive species, which can influence cellular signaling pathways. Additionally, 1-(3-Aminopropyl)-4-methylpiperazine can bind to proteins and nucleic acids, affecting their structure and function .
Cellular Effects
The effects of 1-(3-Aminopropyl)-4-methylpiperazine on cells are diverse and depend on the cell type and concentration used. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For example, in plant cells, polyamines like 1-(3-Aminopropyl)-4-methylpiperazine can modulate ion transport, calcium dynamics, and protein kinase activities, leading to changes in growth and stress responses . In mammalian cells, it may affect processes such as cell proliferation and apoptosis through its interactions with signaling molecules and transcription factors .
Molecular Mechanism
At the molecular level, 1-(3-Aminopropyl)-4-methylpiperazine exerts its effects through various mechanisms. It can bind to enzymes and inhibit or activate their activities, depending on the context . For instance, it may inhibit polyamine oxidases, leading to an accumulation of polyamines and subsequent changes in cellular functions . Additionally, 1-(3-Aminopropyl)-4-methylpiperazine can interact with DNA and RNA, influencing gene expression by altering the binding of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and effects of 1-(3-Aminopropyl)-4-methylpiperazine can change over time in laboratory settings. It is generally stable under standard laboratory conditions, but its degradation products can also have biological activities . Long-term exposure to 1-(3-Aminopropyl)-4-methylpiperazine in in vitro and in vivo studies has shown that it can lead to sustained changes in cellular functions, such as altered gene expression and metabolic profiles .
Dosage Effects in Animal Models
The effects of 1-(3-Aminopropyl)-4-methylpiperazine vary with dosage in animal models. At low doses, it may have beneficial effects, such as promoting cell growth and survival . At high doses, it can be toxic and cause adverse effects, including oxidative stress and cell death . Threshold effects have been observed, where a certain concentration is required to elicit a biological response .
Metabolic Pathways
1-(3-Aminopropyl)-4-methylpiperazine is involved in several metabolic pathways, particularly those related to polyamine metabolism . It can be metabolized by enzymes such as polyamine oxidases, leading to the production of metabolites like 1,3-diaminopropane and hydrogen peroxide . These metabolites can further participate in various biochemical reactions, influencing cellular functions and metabolic flux .
Transport and Distribution
Within cells and tissues, 1-(3-Aminopropyl)-4-methylpiperazine is transported and distributed through various mechanisms . It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its localization within specific cellular compartments can affect its activity and function .
Subcellular Localization
The subcellular localization of 1-(3-Aminopropyl)-4-methylpiperazine is crucial for its activity. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and influence gene expression . Alternatively, it may be found in the cytoplasm or other organelles, where it can modulate various cellular processes .
属性
IUPAC Name |
3-(4-methylpiperazin-1-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N3/c1-10-5-7-11(8-6-10)4-2-3-9/h2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGUABPVONIGVAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0063527 | |
| Record name | 1-Piperazinepropanamine, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0063527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4572-03-6 | |
| Record name | 1-(3-Aminopropyl)-4-methylpiperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4572-03-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperazinepropanamine, 4-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004572036 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(3-Aminopropyl)-4-methylpiperazine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60215 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Piperazinepropanamine, 4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Piperazinepropanamine, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0063527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-methylpiperazin-1-yl)propylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.687 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



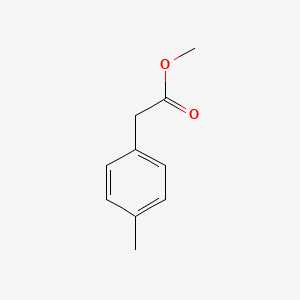
![1-[3-(Trimethoxysilyl)propyl]urea](/img/structure/B1293870.png)


